molecular formula C27H32N4S B307261 N-cyclohexyl-N-[3-cyclohexyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine

N-cyclohexyl-N-[3-cyclohexyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine

Cat. No.: B307261
M. Wt: 444.6 g/mol
InChI Key: TXPDBMSODBCQAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-[3-cyclohexyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine is a complex organic compound characterized by its unique thiazolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-[3-cyclohexyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

    Cyclohexyl and Phenyl Substitution:

    Final Assembly: The final step involves the condensation of the intermediate products to form the desired thiazolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclohexyl-N-[3-cyclohexyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-[3-cyclohexyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Cyclohexyl-2-(cyclohexylimino)-4-(phenylimino)-1,3-thiazolidin-5-ylidene)benzamide
  • N-(3-Cyclohexyl-2-(cyclohexylimino)-4-(phenylimino)-1,3-thiazolidin-5-ylidene)phenylamine

Uniqueness

N-cyclohexyl-N-[3-cyclohexyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine is unique due to its specific substitution pattern and the presence of both cyclohexyl and phenyl groups

Properties

Molecular Formula

C27H32N4S

Molecular Weight

444.6 g/mol

IUPAC Name

2-N,3-dicyclohexyl-4-N,5-N-diphenyl-1,3-thiazolidine-2,4,5-triimine

InChI

InChI=1S/C27H32N4S/c1-5-13-21(14-6-1)28-25-26(29-22-15-7-2-8-16-22)32-27(30-23-17-9-3-10-18-23)31(25)24-19-11-4-12-20-24/h1-2,5-8,13-16,23-24H,3-4,9-12,17-20H2

InChI Key

TXPDBMSODBCQAQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N=C2N(C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)S2)C5CCCCC5

Canonical SMILES

C1CCC(CC1)N=C2N(C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)S2)C5CCCCC5

Origin of Product

United States

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